4,4'-Methylenebis(2-ethyl-6-methylaniline)

Catalog No.
S794779
CAS No.
19900-72-2
M.F
C19H26N2
M. Wt
282.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Methylenebis(2-ethyl-6-methylaniline)

CAS Number

19900-72-2

Product Name

4,4'-Methylenebis(2-ethyl-6-methylaniline)

IUPAC Name

4-[(4-amino-3-ethyl-5-methylphenyl)methyl]-2-ethyl-6-methylaniline

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C19H26N2/c1-5-16-10-14(7-12(3)18(16)20)9-15-8-13(4)19(21)17(6-2)11-15/h7-8,10-11H,5-6,9,20-21H2,1-4H3

InChI Key

QJENIOQDYXRGLF-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)C)N)CC)C)N

Canonical SMILES

CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)C)N)CC)C)N

Polyurethane Elastomers

Epoxy Resin Processing

Polyimide Synthesis

Reinforcing Material of PCB Structures

Intermediation for Organic Synthesis

Eco-friendly Replacement for MOCA

4,4'-Methylenebis(2-ethyl-6-methylaniline) is an organic compound with the molecular formula C₁₉H₂₆N₂ and a molecular weight of approximately 282.43 g/mol. It appears as a white to light yellow or light orange powder or crystal, with a melting point ranging from 84°C to 85°C. This compound is known for its high purity, typically exceeding 98% in analytical tests such as gas chromatography and nonaqueous titration .

There is no current scientific research readily available on the mechanism of action of 4,4'-Methylenebis(2-ethyl-6-methylaniline) in any biological system.

  • Acute toxicity: Can be harmful if swallowed, inhaled, or absorbed through the skin [].
  • Skin and eye irritation: May cause irritation upon contact [].
Typical of amines, including:

  • Nucleophilic Substitution: The amine groups can react with electrophiles, leading to the formation of quaternary ammonium salts.
  • Acylation Reactions: The amine functionalities can be acylated using acyl chlorides or anhydrides, producing amides.
  • Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

These reactions highlight its versatility in synthetic organic chemistry.

4,4'-Methylenebis(2-ethyl-6-methylaniline) can be synthesized through several methods:

  • Condensation Reactions: This involves the reaction between formaldehyde and 2-ethyl-6-methylaniline under acidic conditions.
  • Amination Reactions: Starting from suitable anilines and formaldehyde, the compound can be formed through a series of amination steps.
  • Catalytic Methods: Utilizing catalysts to enhance the reaction efficiency and yield during synthesis.

These methods allow for varying degrees of control over the reaction conditions and product purity.

The primary applications of 4,4'-Methylenebis(2-ethyl-6-methylaniline) include:

  • Curing Agents: It is widely used as a curing agent for epoxy resins, enhancing their mechanical properties and thermal stability.
  • Adhesives and Coatings: The compound serves as a key ingredient in formulations for adhesives and protective coatings due to its strong bonding capabilities.
  • Polymer Production: It plays a role in producing various polymers where enhanced durability and chemical resistance are required.

Interaction studies involving 4,4'-Methylenebis(2-ethyl-6-methylaniline) typically focus on its compatibility with other materials in formulations. Key areas of interest include:

  • Epoxy Resins: Understanding how this compound interacts with different epoxy formulations to optimize curing times and final product properties.
  • Safety Assessments: Evaluating potential interactions with biological systems or other chemicals during manufacturing processes to ensure safety standards are met.

Several compounds share structural similarities with 4,4'-Methylenebis(2-ethyl-6-methylaniline), including:

Compound NameMolecular FormulaUnique Features
2-Ethyl-6-methylanilineC₉H₁₃NA simpler structure; precursor in synthesis
4,4'-DiaminodiphenylmethaneC₁₄H₁₈N₂Used in similar applications but lacks ethyl groups
4-MethylaminobenzeneC₇H₉NExhibits different reactivity due to methyl group
N,N-Diethyl-p-phenylenediamineC₁₂H₁₈N₂Known for its use in dye production

Uniqueness

The uniqueness of 4,4'-Methylenebis(2-ethyl-6-methylaniline) lies in its specific combination of ethyl and methyl groups on the aniline structure, which enhances its performance as a curing agent compared to simpler analogs. Its dual amine functionality also allows it to act effectively in polymerization processes, making it particularly valuable in industrial applications.

XLogP3

4.8

UNII

2397GNR8K7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

19900-72-2

Wikipedia

4,4'-methylenebis(2-ethyl-6-methylbenzenamine)

Dates

Modify: 2023-08-15

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